2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide
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Overview
Description
2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Chlorination: The addition of a chlorine atom to the aromatic ring.
Amidation: The formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.
Cyclization: The formation of the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the aromatic ring.
Scientific Research Applications
2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs, particularly in the treatment of bacterial infections and cancer.
Materials Science: Utilized in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial cell division by targeting key proteins involved in the process . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloro-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzamide
- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone
Uniqueness
2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-12-5-6-13(10-17(12)22-9-3-2-4-18(22)24)21-19(25)15-8-7-14(23(26)27)11-16(15)20/h5-8,10-11H,2-4,9H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKYHCKYVGAJDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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